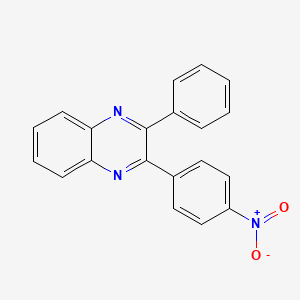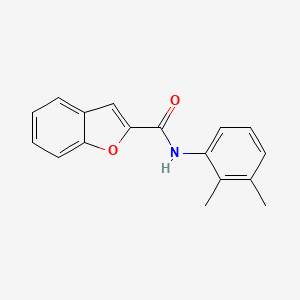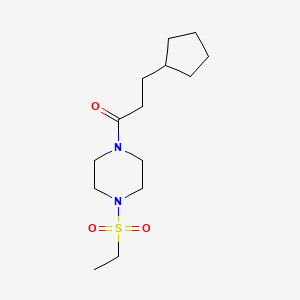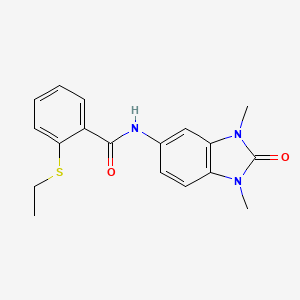
4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as CDMB, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to possess several unique properties that make it a promising candidate for use in a wide range of applications, including as a fluorescent probe, an anti-cancer agent, and a potential therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in the growth and proliferation of cancer cells. 4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of new anti-cancer therapies.
Biochemical and Physiological Effects:
4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been found to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cellular pathways involved in cancer cell growth and proliferation, and the detection of various biological molecules using fluorescence spectroscopy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in lab experiments is its versatility, as it can be used as a fluorescent probe, an anti-cancer agent, and a potential therapeutic agent for various diseases. However, one of the limitations of using 4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, including the development of new anti-cancer therapies based on its mechanism of action, the optimization of its use as a fluorescent probe for the detection of various biological molecules, and the exploration of its potential applications in other fields of scientific research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide and its potential limitations in various applications.
Synthesemethoden
The synthesis of 4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves the reaction of 4-chlorobenzohydrazide with 1,5-dimethyl-2-oxo-1,2-dihydro-3H-indole-3-carboxaldehyde in the presence of a suitable catalyst. The resulting product is then purified using standard chromatographic techniques to obtain pure 4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is as a fluorescent probe for the detection of various biological molecules, including proteins, nucleic acids, and lipids. 4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been found to possess anti-cancer properties, making it a potential therapeutic agent for various types of cancer.
Eigenschaften
IUPAC Name |
4-chloro-N-(2-hydroxy-1,5-dimethylindol-3-yl)iminobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-3-8-14-13(9-10)15(17(23)21(14)2)19-20-16(22)11-4-6-12(18)7-5-11/h3-9,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPIWHKCNUOBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)C3=CC=C(C=C3)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[(3E)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-[(3-chlorophenyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5511083.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5511087.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5511099.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5511105.png)
![ethyl 4-(N,N-diethyl-beta-alanyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B5511111.png)
![3-(3-hydroxy-3-methylbutyl)-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]benzamide](/img/structure/B5511115.png)
![N-1-adamantyl-3-oxo-2,11-diazatricyclo[7.3.1.0~2,7~]trideca-4,6-diene-11-carboxamide](/img/structure/B5511121.png)
![2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5511126.png)


![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)

